molecular formula C21H16O5 B127522 3,3'-[(4-Hydroxyphenyl)methylene]bis[4-hydroxybenzaldehyde CAS No. 235106-86-2

3,3'-[(4-Hydroxyphenyl)methylene]bis[4-hydroxybenzaldehyde

Cat. No.: B127522
CAS No.: 235106-86-2
M. Wt: 348.3 g/mol
InChI Key: IPFWHYSIEQXUGB-UHFFFAOYSA-N
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Description

3,3'-[(4-Hydroxyphenyl)methylene]bis[4-hydroxybenzaldehyde is a complex organic compound characterized by the presence of multiple hydroxyl and formyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3'-[(4-Hydroxyphenyl)methylene]bis[4-hydroxybenzaldehyde typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts and reaction monitoring techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,3'-[(4-Hydroxyphenyl)methylene]bis[4-hydroxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The formyl groups can be oxidized to carboxylic acids under appropriate conditions.

    Reduction: The formyl groups can be reduced to hydroxyl groups using reducing agents.

    Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl groups would yield carboxylic acids, while reduction would yield alcohols.

Scientific Research Applications

3,3'-[(4-Hydroxyphenyl)methylene]bis[4-hydroxybenzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s structural properties make it useful in studying enzyme interactions and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3,3'-[(4-Hydroxyphenyl)methylene]bis[4-hydroxybenzaldehyde exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The hydroxyl and formyl groups can form hydrogen bonds and other interactions with active sites, influencing the activity of these biomolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3,3'-[(4-Hydroxyphenyl)methylene]bis[4-hydroxybenzaldehyde apart is the combination of multiple hydroxyl and formyl groups, which provides unique reactivity and potential for diverse applications.

Properties

CAS No.

235106-86-2

Molecular Formula

C21H16O5

Molecular Weight

348.3 g/mol

IUPAC Name

3-[(5-formyl-2-hydroxyphenyl)-(4-hydroxyphenyl)methyl]-4-hydroxybenzaldehyde

InChI

InChI=1S/C21H16O5/c22-11-13-1-7-19(25)17(9-13)21(15-3-5-16(24)6-4-15)18-10-14(12-23)2-8-20(18)26/h1-12,21,24-26H

InChI Key

IPFWHYSIEQXUGB-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(C2=C(C=CC(=C2)C=O)O)C3=C(C=CC(=C3)C=O)O)O

Canonical SMILES

C1=CC(=CC=C1C(C2=C(C=CC(=C2)C=O)O)C3=C(C=CC(=C3)C=O)O)O

Origin of Product

United States

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